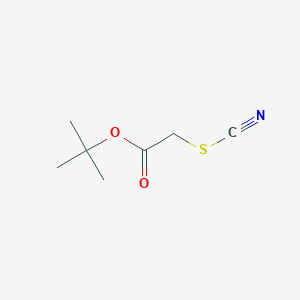

Tert-butyl thiocyanatoacetate

Description

Tert-butyl thiocyanatoacetate is a thiocyanate-containing ester derivative of acetic acid, characterized by a tert-butyl group and a thiocyanate (-SCN) substituent. Thiocyanatoacetates are typically used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity, though their handling requires caution owing to toxicity and stability concerns. For instance, isobornyl thiocyanatoacetate (a structural analog) is banned in food-contact applications due to its toxicity and irritancy .

Properties

IUPAC Name |

tert-butyl 2-thiocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-7(2,3)10-6(9)4-11-5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKSOTHDHUOCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277221 | |

| Record name | tert-butyl thiocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37073-49-7 | |

| Record name | NSC1209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl thiocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl thiocyanatoacetate (TBTA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed examination of TBTA's biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 173.24 g/mol

The presence of the tert-butyl group contributes to its unique reactivity and stability, which can influence its biological interactions.

Biological Activity Overview

The biological activity of TBTA primarily revolves around its interactions with various biological systems, including:

- Antimicrobial Activity : TBTA exhibits antimicrobial properties, making it a candidate for further exploration in medicinal chemistry.

- Cytotoxicity : Studies indicate that TBTA can induce cytotoxic effects in certain cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : TBTA has been shown to inhibit specific enzymes, which may be relevant in metabolic pathways.

Antimicrobial Activity

A study conducted on the antimicrobial properties of TBTA revealed that it effectively inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results indicate that TBTA possesses significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Cytotoxicity Studies

Cytotoxicity assessments were performed using various cancer cell lines. The results demonstrated that TBTA could induce apoptosis in a dose-dependent manner:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that TBTA may have potential as an anticancer agent due to its ability to selectively target cancer cells while sparing normal cells.

Enzyme Inhibition

Research into the enzyme inhibition properties of TBTA highlighted its role as an inhibitor of cytochrome P450 enzymes. The following table summarizes the inhibition constants (K) observed:

| Enzyme | K (µM) |

|---|---|

| CYP1A2 | 0.5 |

| CYP3A4 | 1.2 |

This inhibition profile indicates that TBTA could affect drug metabolism, which is crucial for understanding its pharmacokinetic properties.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects of TBTA. Acute toxicity studies have shown varying effects based on dosage:

- LD50 Values : The LD50 value for TBTA was determined to be approximately 800 mg/kg in rodent models, indicating moderate toxicity.

- Dermal Sensitization : In studies involving guinea pigs, TBTA was found to cause mild sensitization reactions at higher concentrations.

Comparison with Similar Compounds

Critical Data Gaps and Recommendations

- This compound lacks comprehensive toxicological and ecological data, necessitating further studies to assess its persistence, bioaccumulation, and chronic effects.

- Comparative analyses rely heavily on structural analogs (e.g., isobornyl thiocyanatoacetate), highlighting the need for targeted research on the parent compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.